molecular formula C14H25NO3 B8485063 Isooctylacrylate Acrylamide CAS No. 50922-82-2

Isooctylacrylate Acrylamide

Cat. No. B8485063
Key on ui cas rn: 50922-82-2
M. Wt: 255.35 g/mol
InChI Key: XVKLGCDWSRXKNR-UHFFFAOYSA-N
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Patent
US05614210

Procedure details

A reactor was charged with isooctyl acrylate (3500 g), acrylamide (263 g), methanol (614 g) and ethyl acetate (5,526 g). The mixture was deoxygenated and heated to 113° F. (45° C.). A solution of VAZO 52 (1.9 g) in ethyl acetate (150 g) was added when the temperature had stabilized at 113° F. (45° C.). Five and a half hours after the start of the reaction, a solution of VAZO 52 (1.9 g) in ethyl acetate (150 g) was added. Nine hours after the start of the reaction, a solution of VAZO 52(3.8 g) in ethyl acetate (150 g) was added. The reaction was continued at 113° F. (45° C.) until 98% minimum conversion was reached. The final polymer was diluted to 26-30% solids with ethyl acetate/methanol (90/10).
Quantity
3500 g
Type
reactant
Reaction Step One
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
614 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Name
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three
[Compound]
Name
final polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16].CO.CC(N=NC(C#N)(C)C)(C#N)C>C(OCC)(=O)C.C(OCC)(=O)C.CO>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
3500 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCC(C)C
Name
Quantity
263 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
614 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
150 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
150 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
final polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was deoxygenated
ADDITION
Type
ADDITION
Details
A solution of VAZO 52 (1.9 g) in ethyl acetate (150 g) was added when the temperature
CUSTOM
Type
CUSTOM
Details
had stabilized at 113° F.
CUSTOM
Type
CUSTOM
Details
(45° C.)
CUSTOM
Type
CUSTOM
Details
Five and a half hours after the start of the reaction
CUSTOM
Type
CUSTOM
Details
Nine hours after the start of the reaction
CUSTOM
Type
CUSTOM
Details
was continued at 113° F.
CUSTOM
Type
CUSTOM
Details
(45° C.)

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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